2-(2-oxoazepan-1-yl)-N-phenylacetamide

Lipoxygenase Inflammation Platelet biology

2-(2-Oxoazepan-1-yl)-N-phenylacetamide (molecular formula C14H18N2O2, MW 246.31) is a small-molecule amide that combines a seven-membered 2-oxoazepane (caprolactam) ring with an N-phenylacetamide side chain via a methylene bridge. The compound belongs to the oxoazepanylacetamide class, which has been disclosed in patents as a scaffold for hepatitis C virus (HCV) inhibitors, gamma-secretase modulators, and CCK-A receptor ligands.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B7474328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-oxoazepan-1-yl)-N-phenylacetamide
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CCC(=O)N(CC1)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H18N2O2/c17-13(15-12-7-3-1-4-8-12)11-16-10-6-2-5-9-14(16)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,17)
InChIKeyZUWKAWURFBLOTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxoazepan-1-yl)-N-phenylacetamide: Baseline Identity and Procurement-Relevant Characteristics


2-(2-Oxoazepan-1-yl)-N-phenylacetamide (molecular formula C14H18N2O2, MW 246.31) is a small-molecule amide that combines a seven-membered 2-oxoazepane (caprolactam) ring with an N-phenylacetamide side chain via a methylene bridge . The compound belongs to the oxoazepanylacetamide class, which has been disclosed in patents as a scaffold for hepatitis C virus (HCV) inhibitors, gamma-secretase modulators, and CCK-A receptor ligands [1]. However, the specific 2-oxoazepan-1-yl-N-phenylacetamide substitution pattern represented by this compound is a discrete chemical entity with a distinct connectivity that differentiates it from regioisomeric urea-type analogs such as 2-oxo-N-phenyl-1-azepanecarboxamide (CAS 15667-54-6) . The only publicly available in vitro bioactivity datum for this exact compound is a single-concentration screen against platelet 12-lipoxygenase (30 µM) . Quantitative, comparator-based differentiation data are scarce, and the evidence assembled below relies substantially on class-level inference and cross-study comparison with structurally proximal analogs.

Why Generic Substitution of 2-(2-Oxoazepan-1-yl)-N-phenylacetamide with In-Class Oxoazepanylacetamides Carries Procurement Risk


Within the oxoazepanylacetamide family, minor structural perturbations produce divergent target engagement profiles that cannot be predicted from scaffold similarity alone. For example, N-methylation of the phenylacetamide nitrogen (as in N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamide) is known to abolish gamma-secretase inhibitory activity in the related 2-oxoazepane sulfonamide series, while 5,5-difluoro substitution on the azepane ring dramatically alters both potency and metabolic clearance . The connectivity of the azepane nitrogen to the amide carbonyl (acetamide vs. urea/carboxamide) determines whether a compound behaves as a CCK-A agonist or falls into a different pharmacological class [1]. The specific methylene-bridged N-phenylacetamide attachment in 2-(2-oxoazepan-1-yl)-N-phenylacetamide therefore represents a chemically distinct node that cannot be assumed to recapitulate the activity, selectivity, or physicochemical profile of any other in-class compound, even those differing by a single methyl or fluoro substituent .

Quantitative Evidence Guide for Differentiating 2-(2-Oxoazepan-1-yl)-N-phenylacetamide from Closest Analogs


12-Lipoxygenase Inhibition: Single-Concentration Screen vs. Standard Inhibitor Baseline

The compound was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM; the assay type is classified as Binding/Inhibition . The reported parent molecular weight (253.33) and ALogP (4.18) are consistent with the target structure . For context, the reference 12-lipoxygenase inhibitor CAY10698 exhibits an IC50 of 5.1 µM under isolated enzyme conditions, and the highly selective inhibitor reported by Enzo has an IC50 of 0.063 µM against 12-LO . However, because no % inhibition value or IC50 curve is publicly reported for 2-(2-oxoazepan-1-yl)-N-phenylacetamide, the single-concentration datum alone is insufficient to rank potency relative to known inhibitors. This evidence item is retained solely because it is the only primary bioactivity record for the exact compound.

Lipoxygenase Inflammation Platelet biology

Molecular Connectivity and Physicochemical Differentiation from the Urea-Type Regioisomer 2-Oxo-N-phenyl-1-azepanecarboxamide

The target compound (C14H18N2O2, exact mass 246.14) contains a methylene spacer between the azepane nitrogen and the amide carbonyl, whereas the commercially available isomer 2-oxo-N-phenyl-1-azepanecarboxamide (CAS 15667-54-6, C13H16N2O2, MW 232.28) features a direct urea-type linkage where the azepane nitrogen is directly bonded to the carboxamide carbonyl . This one-atom difference in connectivity produces distinct molecular formulas, molecular weights (ΔMW = 14.03), and predicted physicochemical profiles. The urea-type isomer lacks the flexible methylene linker, which is a critical determinant of hydrogen-bonding geometry and conformational freedom in target engagement . Procurement of the incorrect regioisomer would introduce a fundamentally different pharmacophore and invalidate any structure-activity relationship (SAR) hypothesis built on the target compound.

Regioisomerism Physicochemical profiling Connectivity-based differentiation

N-Methylation of the Phenylacetamide Nitrogen: Direct Structural Comparator with Divergent Pharmacological Profile Inferred from Gamma-Secretase SAR

The closest commercially listed structural analog to 2-(2-oxoazepan-1-yl)-N-phenylacetamide is N-methyl-2-(2-oxoazepan-1-yl)-N-phenylacetamide (C15H20N2O2, MW 260.33) . Although these two compounds have not been tested head-to-head in the same assay, the broader 2-oxoazepane literature demonstrates that N-methylation of the lactam nitrogen abolishes gamma-secretase inhibitory activity in the related sulfonamide series . Extending this class-level inference to the phenylacetamide series, the presence or absence of the N-methyl group is expected to be a critical determinant of biological activity. The N—H hydrogen-bond donor in the target compound is available for key target interactions; its methylation in the comparator eliminates this donor and adds steric bulk, which is consistent with the loss of activity observed in the gamma-secretase series. This property-level differentiation is relevant for procurement decisions where the biological question depends on an unsubstituted amide NH.

N-methylation Gamma-secretase Structure-activity relationship

HCV Inhibition Patent Landscape: Class-Level Potency Differentiation from Oxoazepanylacetamide Derivatives

The oxoazepanylacetamide scaffold is explicitly claimed in Novartis patent US 2009/0042858 A1 as an HCV inhibitor scaffold, with exemplified compounds displaying IC50 values below 10 µM in an HCV replicon assay [1]. The patent specifically excludes N-(4-ethoxybenzyl)-N-(2-oxoazepane-2-yl)-2-phenoxyacetamide and N-[(2-fluorophenyl)methyl]-N-(2-oxoazepane-3-yl)-2,2-diphenylacetamide from the claims, indicating that even within this narrow chemical space, substitution pattern critically determines patentability and, by inference, biological activity [2]. 2-(2-Oxoazepan-1-yl)-N-phenylacetamide is not explicitly disclosed in this patent, meaning its HCV inhibitory activity is unknown. However, its placement within the claimed genus makes it a candidate for antiviral screening. The structurally related compound RWJ-68157, which also contains a 2-(2-oxoazepan-1-yl)acetamide core but with a bulky piperazine substituent, shows a Ki of 18 nM for the human α1A adrenergic receptor, illustrating that the core scaffold can support high-affinity target engagement when appropriately substituted [3]. Quantitative HCV IC50 data for the target compound itself are absent from the public domain.

HCV inhibition Antiviral Oxoazepanylacetamide

Synthetic Accessibility and Green Chemistry Differentiation: One-Pot Ugi Reaction Route for N-Alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide Derivatives

A catalyst-free, one-pot Ugi four-center, three-component reaction in water has been reported for the synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives, using 6-aminohexanoic acid, aromatic aldehydes, and isocyanides under reflux conditions [1]. While 2-(2-oxoazepan-1-yl)-N-phenylacetamide itself is not explicitly exemplified in this publication, the methodology is directly applicable to its synthesis and provides a quantitative yield benchmark for this chemical class. The reported procedure avoids organic solvents and catalysts, contrasting with traditional caprolactam-based syntheses that often require organic solvents and protection/deprotection steps . For procurement and scale-up considerations, this green synthesis route offers a differentiated manufacturing pathway that may be advantageous for laboratories prioritizing sustainable chemistry practices or requiring rapid analog generation via combinatorial Ugi chemistry.

Green chemistry Ugi reaction Synthetic methodology

Lipoxygenase Selectivity Profile: Cross-Study Comparison with a Structurally Adjacent N-Phenylacetamide 15-Lipoxygenase-1 Inhibitor Series

A series of 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamide derivatives has been reported as 15-lipoxygenase-1 inhibitors with potential anticancer activity, demonstrating that the N-phenylacetamide substructure is a privileged fragment for lipoxygenase engagement [1]. Although the target compound differs in its azepane-containing moiety (2-oxoazepane vs. 1,3-dioxoisoindoline), both share the N-phenylacetamide pharmacophore, and the target compound has been tested in a 12-lipoxygenase assay . This cross-series comparison suggests that 2-(2-oxoazepan-1-yl)-N-phenylacetamide may exhibit a lipoxygenase selectivity profile distinct from the 15-LOX-1 series, potentially favoring 12-LOX if activity is confirmed. Quantitative selectivity data (12-LOX vs. 15-LOX) for the target compound are not available, but the existence of these structurally adjacent series provides a rational framework for selectivity screening experiments.

15-Lipoxygenase Anticancer N-Phenylacetamide

Best Research and Industrial Application Scenarios for 2-(2-Oxoazepan-1-yl)-N-phenylacetamide


12-Lipoxygenase Probe Development and Platelet Biology Research

The only publicly available bioactivity screening record for this compound is its evaluation against platelet 12-lipoxygenase at 30 µM . Although no IC50 value is reported, this datum provides a rationale for follow-up concentration–response studies in platelet and inflammatory models. Researchers investigating 12-LOX-mediated pathways (e.g., thrombosis, vascular inflammation, or COVID-19-associated hyperinflammation) may use this compound as a starting scaffold for structure–activity relationship (SAR) exploration, particularly given the relevance of 12-LOX inhibition in SARS-CoV-2-driven inflammatory damage [1].

Scaffold-Hopping Starting Point for HCV NS5A or NS5B Inhibitor Discovery

The oxoazepanylacetamide scaffold is claimed in Novartis patent US 2009/0042858 A1 as an HCV inhibitor genus with exemplified compounds showing IC50 values below 10 µM [2]. 2-(2-Oxoazepan-1-yl)-N-phenylacetamide falls within this genus but has not been specifically tested. It may serve as a scaffold-hopping starting point for medicinal chemistry campaigns targeting HCV NS5A or NS5B, particularly in academic or biotech settings seeking novel chemotypes outside existing clinical candidate space.

Physicochemical and Property-Based Differentiation from Urea-Type Azepane Isomers

The methylene-bridged acetamide connectivity of this compound distinguishes it from the commercially available urea-type isomer 2-oxo-N-phenyl-1-azepanecarboxamide (CAS 15667-54-6) . This property-based differentiation is critical for laboratories conducting fragment-based screening, computational docking, or crystallographic studies, where the conformational flexibility and hydrogen-bonding geometry of the acetamide linker may confer distinct binding modes compared to the more rigid urea isomer.

Green Chemistry and Combinatorial Library Synthesis Programs

The reported one-pot, catalyst-free Ugi reaction in water for N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives provides a sustainable synthetic route applicable to this scaffold [3]. Procurement of 2-(2-oxoazepan-1-yl)-N-phenylacetamide as a core building block enables rapid, environmentally benign derivatization into diverse libraries for high-throughput screening, aligning with green chemistry initiatives in both academic and industrial research settings.

Quote Request

Request a Quote for 2-(2-oxoazepan-1-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.